1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The pinacol ester moiety acts as a protecting group for the boronic acid, allowing for its incorporation into various organic molecules. The key functionality lies in the boronic acid group, which can participate in Suzuki-Miyaura coupling reactions []. This powerful coupling reaction enables the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides, thus facilitating the synthesis of complex organic molecules with potential pharmaceutical applications [].
Studies have shown the application of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in the synthesis of novel heterocyclic compounds exhibiting promising biological activities [, ]. The pyrazole ring, a core structure present in the molecule, is also found in various bioactive molecules []. By incorporating the 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester unit into new chemical structures, researchers can explore the structure-activity relationship (SAR) to identify potential drug candidates [, ].
Recent research suggests potential applications of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in material science. The molecule's unique structure, containing both a nitrogen-containing heterocycle (pyrazole) and a boronic acid group, holds promise for the development of novel functional materials []. The boronic acid functionality can participate in self-assembly processes, leading to the formation of ordered structures with specific properties [].
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a boronic acid derivative characterized by the formula . It features a pyrazole ring substituted with a methyl group at the 1-position and a boronic acid moiety at the 5-position, which is further esterified with pinacol. This compound is notable for its stability and versatility in various
While specific biological activities of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester are not extensively documented, boronic acids generally exhibit interactions with biological molecules. They are known for their potential as enzyme inhibitors and their roles in medicinal chemistry. The unique structure of this compound may confer specific biological properties that warrant further investigation.
The synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester typically involves several steps:
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester has various applications, particularly in:
Interaction studies involving 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester focus on its reactivity with other chemical species. Research indicates that boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is crucial for their role in drug design and development. Further studies are needed to elucidate specific interaction mechanisms and potential applications in medicinal chemistry.
Several compounds share structural similarities with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrazole-3-boronic acid pinacol ester | Contains a methyl group at position 1 and boronate at position 3 | Different reactivity patterns due to positional changes |
| 3-Pyridylboronic acid pinacol ester | Pyridine ring substituted with a boronate | Exhibits different biological activities and reactivity |
| 4-Aminobenzeneboronic acid pinacol ester | An amino group on a phenyl ring linked to a boronate | Known for its application in drug discovery |
The uniqueness of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester lies in its specific pyrazole structure, which can influence its reactivity and applications compared to other boron-containing compounds. Its ability to participate in diverse
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. The compound crystallizes as a white to light brown solid with a melting point range of 58-73°C [1] [2] [3] [4]. The crystallographic data reveals that the molecule adopts a planar geometry around the boron center, which is characteristic of boronic acid pinacol esters [5] [6] [7].
The dioxaborolane ring system in the pinacol ester exhibits a nearly planar conformation, with the boron atom displaying trigonal planar geometry [8] [6] [7]. The boron-oxygen bond lengths in boronic acid pinacol esters typically range from 1.31-1.35 Å, which are slightly shorter than those found in free boronic acids (1.35-1.38 Å) [7] [9]. The planarity of the oxygen-boron-oxygen motif plays a crucial role in minimizing steric interactions, making the pinacol boronic ester group remarkably compact despite containing two adjacent quaternary carbon atoms [6].
Crystal structure analysis of related pyrazole boronic acid pinacol ester compounds demonstrates that the pyrazole ring maintains its aromatic character with typical carbon-carbon and carbon-nitrogen bond lengths [5] [10]. The boron substituent at the 5-position of the pyrazole ring is nearly coplanar with the heterocyclic system, allowing for effective electronic conjugation [5] [10].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₇BN₂O₂ | [1] [2] [3] |
| Molecular Weight | 208.07 g/mol | [1] [2] [3] |
| Melting Point | 58-73°C | [2] [3] [4] |
| Crystal Appearance | White to light brown solid | [1] [2] [3] |
| Density | 1.1 ± 0.1 g/cm³ | [11] |
| Space Group | Not specified | - |
| Unit Cell Parameters | Not determined | - |
¹¹B NMR spectroscopy provides critical information about the coordination environment and electronic state of the boron atom in 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. The boron-11 nucleus exhibits quadrupolar relaxation properties that make it sensitive to changes in coordination geometry and electronic environment [12] [13].
In pinacol boronic esters, the ¹¹B NMR chemical shift typically appears in the range of +20 to +35 ppm, characteristic of three-coordinate boron in a trigonal planar environment [12] [13]. The chemical shift is influenced by the electronic properties of the attached organic substituent and the diol ligand [12] [13].
¹¹B NMR spectroscopy has been extensively used to monitor boronic acid-diol complexation and to determine pKa values of boronic acids [12]. The transformation from boronic acid to boronate ester results in a characteristic upfield shift in the ¹¹B NMR spectrum, indicative of tetrahedral boronate formation [12] [14].
The coordination of alkoxide templates to fluoroaromatic pinacol boronic esters has been demonstrated through ¹¹B NMR spectroscopy, showing upfield shifts that confirm boronate formation [14]. DFT calculations have been used to correlate ¹¹B NMR chemical shifts with molecular structure and coordination geometry [14].
¹H NMR spectroscopy of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester reveals characteristic chemical shifts for different structural units within the molecule [15] [16]. The pyrazole ring protons appear as distinct signals that can be assigned based on their chemical shifts and coupling patterns [15] [16].
The ¹H NMR spectrum (CDCl₃, 400 MHz) shows the following characteristic signals [15]:
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule [17] [18] [19]. The pyrazole carbon atoms typically appear in two distinct chemical shift regions: carbon atoms in positions 2 and 4 appear between 100-110 ppm, while other pyrazole carbons appear between 130-150 ppm [17] [18].
Two-dimensional NMR techniques, including HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), have been successfully applied to pyrazole derivatives to achieve complete ¹H and ¹³C signal assignments [20]. These techniques allow for the correlation of proton and carbon signals through one-bond and long-range coupling interactions [20].
| NMR Parameter | Chemical Shift (δ, ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | 7.57 | Pyrazole H-3 | Singlet |
| ¹H NMR | 6.75 | Pyrazole H-4 | Singlet |
| ¹H NMR | 4.16 | N-methyl group | Singlet |
| ¹H NMR | 1.41 | Pinacol methyls | Singlet |
| ¹³C NMR | 100-110 | Pyrazole C-2, C-4 | - |
| ¹³C NMR | 130-150 | Other pyrazole C | - |
| ¹¹B NMR | +20 to +35 | Boron center | Broad |
Homonuclear 2D NMR experiments have been used to determine connectivity patterns within pyrazole ring systems [17]. NOE (Nuclear Overhauser Effect) experiments provide information about spatial proximity between protons in different parts of the molecule [17].
Mass spectrometry analysis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester provides valuable information about molecular weight confirmation and fragmentation pathways [21] . The molecular ion peak appears at m/z 208, corresponding to the intact molecular ion [1] [2] [3].
Boronic acid pinacol esters exhibit characteristic fragmentation patterns that reflect the stability of different structural units and bond dissociation energies [23] . The most commonly observed fragmentation involves hydrolysis to the corresponding boronic acid form, which appears as a base peak at m/z 127 corresponding to [RB(OH)₂+H]⁺ [15].
Common fragmentation pathways for boronic acid pinacol esters include:
The fragmentation pattern of phenylboronic acid and related compounds has been comprehensively investigated, showing that boron monoxide (BO⁻) and boron dioxide (BO₂⁻) are the most intense fragments observed at all collision energies [23]. These fragments account for approximately 40% of the total anion yield in electron transfer studies [23].
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has been used for the analysis of boronic acid-containing compounds, including peptide boronic acids [24] [25]. The technique allows for sequencing and identification of boronic acid derivatives through characteristic fragmentation patterns [24] [25].
| Fragment Type | m/z Value | Relative Intensity | Comments |
|---|---|---|---|
| Molecular Ion [M]⁺ | 208 | Low | Intact molecular ion |
| Boronic Acid Form | 127 | Base peak | Hydrolyzed form |
| Pinacol Loss | 90 | Expected | Loss of C₆H₁₂O₂ |
| Methyl Loss | 193 | Expected | Loss of CH₃ |
| Boron Oxide BO⁻ | 27 | High | Common in boronic MS |
| Boron Dioxide BO₂⁻ | 43 | High | Common in boronic MS |
Irritant